molecular formula C8H9NO3S B2605839 5-(Ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 95797-12-9

5-(Ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B2605839
CAS No.: 95797-12-9
M. Wt: 199.22
InChI Key: DIJVHYBRBAUSBM-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 5-Aminolevulinic acid (5-ALA) are synthesized via alternative biotechnological methods due to the disadvantages of chemical synthesis . Another example is the synthesis of 5-amino-3-aryl-1H-pyrazoles from β-bromo-α-(ethylsulfanyl)cinnamonitrile .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a pyridine ring with various functional groups attached, including an ethylsulfanyl group and a carboxylic acid group .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the compound ethanesulfonyl chloride has a density of 1.357 g/mL at 25 °C .

Scientific Research Applications

Intramolecular Cyclization and Hantzsch Reaction :The study by Remizov, Pevzner, and Petrov (2019) explores the intramolecular 6-endo-dig-cyclization involving ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate, leading to the formation of ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate. This process involves thioketene generated in situ reacting with an internal CH2NH2 nucleophile, highlighting the synthetic utility of sulfur-containing dihydropyridine derivatives in constructing complex heterocyclic systems (Yu. O. Remizov, L. М. Pevzner, & M. Petrov, 2019).

Conformationally Constrained Amino Acids Synthesis :Clerici, Gelmi, and Pocar (1999) developed a novel synthetic route to 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids starting from 4-sulfanylmethylene-5(4H)-oxazolones. This synthesis underscores the role of sulfur-containing pyridine derivatives in creating conformationally constrained amino acids, potentially useful in drug development and peptide chemistry (F. Clerici, M. L. Gelmi, & D. Pocar, 1999).

Synthetic Utility in Antibacterial Agents :Egawa et al. (1984) synthesized a series of pyridonecarboxylic acid derivatives, demonstrating the potential of sulfur-substituted dihydropyridine derivatives as antibacterial agents. Their study highlighted the structural activity relationships crucial for the antibacterial efficacy of these compounds, providing a pathway for the development of new antibacterial drugs (H. Egawa, T. Miyamoto, A. Minamida, Y. Nishimura, H. Okada, H. Uno, & J. Matsumoto, 1984).

Electrochemical Applications :Yu et al. (2014) investigated the use of indole-5-carboxylic acid monomer electropolymerized on carbon for the development of a non-precious oxygen reduction catalyst. This research illustrates the application of pyridine derivatives in electrochemistry, specifically in enhancing the efficiency of fuel cells and other energy-related technologies (Jianfeng Yu, Youqin Lu, Cunguang Yuan, Jinsheng Zhao, Min Wang, & Ren-min Liu, 2014).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For instance, hydrochloric acid is corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future directions in the field of organic chemistry and drug development involve the design and synthesis of novel compounds with improved properties and functionalities. This includes the development of new synthetic methods, the exploration of new reaction mechanisms, and the design of more efficient and selective catalysts .

Properties

IUPAC Name

5-ethylsulfanyl-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-2-13-5-3-6(8(11)12)7(10)9-4-5/h3-4H,2H2,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJVHYBRBAUSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CNC(=O)C(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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